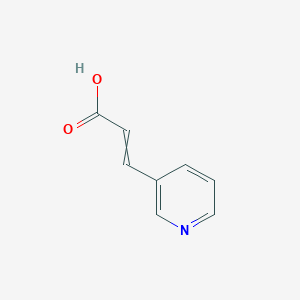

3-(Pyridin-3-yl)acrylic acid

CAS No.:

Cat. No.: VC13331806

Molecular Formula: C8H7NO2

Molecular Weight: 149.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H7NO2 |

|---|---|

| Molecular Weight | 149.15 g/mol |

| IUPAC Name | 3-pyridin-3-ylprop-2-enoic acid |

| Standard InChI | InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11) |

| Standard InChI Key | VUVORVXMOLQFMO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CN=C1)C=CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Geometry and Configuration

The title compound crystallizes in the triclinic space group P1, with one molecule per asymmetric unit . The pyridine ring (N1/C4–C8) is fused to the acrylic acid group (C1–C3/O1–O2), forming a near-planar structure. The E-configuration about the C2–C3 double bond is confirmed by a torsion angle of −6.1° (C8–C4–C3–C2) . The acrylic acid group adopts a transoidal conformation, with bond lengths of 1.316 Å (C2–C3) and 1.487 Å (C3–C4), consistent with conjugated double-bond systems .

Supramolecular Interactions

In the crystal lattice, O1–H1···N1 hydrogen bonds (2.58 Å) link molecules into chains along the101 direction . Adjacent chains interact via weak C6–H6···O2 bonds (2.69 Å), forming R<sub>2</sub><sup>2</sup>(14) homosynthons . Three-dimensional stability arises from π–π stacking between pyridine rings (3.82 Å interplanar distance) and interactions involving the acrylic double bond (C2···Cg: 3.52 Å) . Hirshfeld surface analysis indicates that H···H (44.7%), O···H (17.8%), and C···H (10.7%) contacts dominate the packing .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting point | 232–235°C (decomposition) | |

| Density | 1.261 g/cm³ | |

| pK<sub>a</sub> | 3.13 | |

| Boiling point | 307.6°C (predicted) | |

| Solubility | Limited in water; soluble in pyridine, DMF |

Synthesis and Purification

Classical Synthetic Route

The compound is synthesized via Knoevenagel condensation between 3-pyridinecarbaldehyde (0.335 mmol) and malonic acid (0.335 mmol) in pyridine under reflux for 3 hours . Acidification with 37% HCl precipitates the crude product, which is purified by recrystallization from water (97.9% yield) . The reaction mechanism proceeds through a nucleophilic attack by the enolate of malonic acid on the aldehyde, followed by decarboxylation.

Spectroscopic Characterization

-

FT-IR: Broad O–H stretch at 2500–3000 cm⁻¹; C=O (1685 cm⁻¹); C=C (1630 cm⁻¹); pyridine ring vibrations (1580 cm⁻¹) .

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.89 (s, 1H, pyridine-H), 8.57 (d, J = 4.8 Hz, 1H), 7.81 (d, J = 15.6 Hz, 1H, C=CH), 7.45–7.39 (m, 2H), 6.42 (d, J = 15.6 Hz, 1H, CH=COO).

-

X-ray diffraction: Unit cell parameters a = 7.234 Å, b = 7.891 Å, c = 8.724 Å; α = 73.2°, β = 79.5°, γ = 63.8° .

Applications in Materials Science

Coordination Polymers

The compound acts as a bifunctional ligand, coordinating to d-block (e.g., Cu<sup>II</sup>) and f-block (e.g., Eu<sup>III</sup>) metals via the pyridyl nitrogen and carboxylate oxygen . A representative Cu-Eu polymer exhibits red luminescence (λ<sub>em</sub> = 613 nm) due to Eu<sup>III</sup> <sup>5</sup>D<sub>0</sub>→<sup>7</sup>F<sub>2</sub> transitions, with a quantum yield of 18%.

Electrochemical Biosensors

Composite films of 3-(Pyridin-3-yl)acrylic acid and multi-walled carbon nanotubes (MWCNTs) on glassy carbon electrodes detect DNA hybridization via differential pulse voltammetry. The sensor shows a linear range of 1–100 nM for target DNA, with a detection limit of 0.3 nM.

| Hazard Statement | Precautionary Measure |

|---|---|

| H315 (Skin irritation) | Wear nitrile gloves |

| H319 (Eye irritation) | Use safety goggles |

| H335 (Respiratory irritation) | Use in fume hood |

| Supplier | Purity | Packaging | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich | 99% | 5 g | 19.56 |

| Alfa Aesar | 99% | 25 g | 118.65 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume